![molecular formula C20H11ClF6N6 B2927954 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 477873-15-7](/img/structure/B2927954.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
This compound is a hydrazone, which is a class of organic compounds characterized by the presence of an N-N double bond. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrole ring, a five-membered ring with one nitrogen atom. Both of these structures are common in many biologically active molecules. The compound also contains several trifluoromethyl groups, which can greatly influence the compound’s reactivity and properties .
Scientific Research Applications
Molecular and Supramolecular Structures
Hydrazone derivatives exhibit a wide range of biological activities. For example, certain hydrazone derivatives demonstrate antimicrobial and antiviral activity, highlighting their potential value in developing new therapeutic agents. The molecular and supramolecular structures of these compounds, including hydrazones and pyrazolo[3,4-b]quinoline derivatives, contribute significantly to their biological efficacy. Their ability to form specific molecular arrangements through hydrogen bonding and π-π stacking interactions suggests potential applications in designing drugs with desired biological activities (Kumara et al., 2016).
Metal Complexes and Coordination Chemistry
Vanadium(IV) and dioxygen-bridged V(V) complexes incorporating tridentate hydrazone ligands have been synthesized and characterized. These complexes exhibit unique binuclear structures, which are essential for understanding the coordination chemistry of vanadium and its potential applications in catalysis and materials science (Mangalam et al., 2009).
Analytical Applications
Hydrazones derived from 2-pyridylhydrazine and heterocyclic aldehydes have been used in the spectrophotometric determination of metal ions, such as nickel. This highlights their utility in analytical chemistry for the development of sensitive and practical methods for metal ion detection (Odashima & Ishii, 1993).
Antitumor Activity
Novel quinoline-3-carbaldehyde hydrazones with 1,2,4-triazole or benzotriazole moieties have shown pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The synthesis and structural characterization of these compounds, along with their in vitro cytotoxic properties, underscore the importance of hydrazones in medicinal chemistry and drug development (Korcz et al., 2018).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for exposure .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Based on its proposed mode of action, it likely impacts the pathways related to the structure and function of the cytoskeleton in oomycetes .
Result of Action
The compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, thereby inhibiting their growth and spread .
Action Environment
Similar compounds have been shown to be effective in a variety of environmental conditions .
properties
IUPAC Name |
N-[(E)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N6/c21-13-8-11(19(22,23)24)9-28-18(13)33-7-3-4-12(33)10-29-32-17-16(20(25,26)27)30-14-5-1-2-6-15(14)31-17/h1-10H,(H,31,32)/b29-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGAHVAYNATI-VYVUJPJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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